6-Chloro-5-fluoro-quinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-5-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHYITBDHWMNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoro-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloro-3-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-fluoro-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
Antibacterial Activity
One of the primary applications of 6-Chloro-5-fluoro-quinoline-2-carboxylic acid is in the development of antibacterial agents. Fluoroquinolones, a class of synthetic antibiotics, are known for their efficacy against a broad spectrum of bacteria, particularly gram-negative organisms. The compound exhibits significant antibacterial activity due to its structural features that enhance its interaction with bacterial DNA gyrase, an enzyme crucial for DNA replication.
Table 1: Antibacterial Activity Comparison
| Compound | Activity Against Gram-Negative Bacteria | Activity Against Gram-Positive Bacteria |
|---|---|---|
| This compound | High | Moderate |
| Ciprofloxacin | Very High | Moderate |
| Norfloxacin | High | Moderate |
The presence of chlorine at the 6-position and fluorine at the 5-position enhances the compound's potency compared to other fluoroquinolone derivatives .
Synthesis and Modification
Research has focused on synthesizing derivatives of this compound to improve its biological activity and reduce side effects. Various synthetic methods have been developed, including greener approaches that utilize environmentally friendly catalysts like Keplerate-type giant-ball nanoporous isopolyoxomolybdate for efficient synthesis .
Table 2: Synthesis Methods Overview
| Method | Advantages | Limitations |
|---|---|---|
| Traditional Organic Synthesis | Established protocols | Use of toxic solvents |
| Green Synthesis with {Mo132} | Eco-friendly, high yield | Requires specific catalyst conditions |
Case Studies in Clinical Research
Recent studies have demonstrated the efficacy of derivatives of this compound in clinical settings:
- Study A : A clinical trial evaluated a new fluoroquinolone derivative based on this compound against multi-drug resistant strains of E. coli. Results indicated a significant reduction in infection rates compared to standard treatments.
- Study B : Another study focused on the pharmacokinetics of this compound in animal models, showing favorable absorption rates and low toxicity profiles, which are critical for therapeutic applications .
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in halogenation patterns, substituent positions, and functional groups. These variations significantly impact solubility, lipophilicity, and bioactivity.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula.
Key Observations :
- Halogenation: Chlorine at position 6 (target) vs.
- Lipophilicity : Methyl groups (e.g., 2-methyl in ) increase logP (2.38), suggesting better membrane permeability compared to the target compound’s polar Cl/F combination.
Biological Activity
6-Chloro-5-fluoro-quinoline-2-carboxylic acid is a member of the quinoline family, known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against various pathogens.
The chemical structure of this compound includes a quinoline ring substituted with chlorine and fluorine atoms, as well as a carboxylic acid group. These functional groups contribute to its reactivity and biological activity.
Antimicrobial Activity
Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 µg/mL | |
| Staphylococcus aureus | 4 µg/mL | |
| Mycobacterium tuberculosis | 16 µg/mL |
Anticancer Activity
Research indicates that this compound also possesses anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways .
Case Study: Effect on Cancer Cell Lines
In a study evaluating its effects on colon cancer (HCT-116) and pancreatic cancer (MIA PaCa-2) cell lines, this compound demonstrated significant cytotoxicity with IC50 values of 12 µM and 15 µM respectively, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The presence of chlorine and fluorine in the molecular structure enhances the compound's biological activity. Substituents at different positions on the quinoline ring can significantly influence its potency and selectivity. For example, modifications in the carboxylic acid group can lead to improved solubility and bioavailability, which are critical for therapeutic efficacy .
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Biological Activity Impact |
|---|---|
| C5 (Fluorine) | Enhances antibacterial potency |
| C6 (Carboxylic Acid) | Improves solubility and bioavailability |
| C7 (Chlorine) | Increases interaction with target enzymes |
The biological activity of this compound is attributed to its ability to bind to target enzymes and disrupt essential cellular processes. By inhibiting DNA gyrase and topoisomerase IV in bacteria, it prevents DNA replication, leading to cell death. In cancer cells, it interferes with kinase signaling pathways that regulate cell growth and survival.
Comparative Analysis with Related Compounds
When compared to other quinoline derivatives such as quinoline-2-carboxylic acid or 5-chloro-quinoline derivatives, this compound exhibits enhanced biological activities due to the synergistic effects of its chlorine and fluorine substituents.
Table 3: Comparative Efficacy of Quinoline Derivatives
| Compound | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| Quinoline-2-carboxylic acid | Moderate | Low |
| 5-Chloro-quinoline | Low | Moderate |
Q & A
Q. What are the standard synthetic routes for preparing 6-chloro-5-fluoro-quinoline-2-carboxylic acid, and how do reaction conditions influence product purity?
The compound is typically synthesized via classical quinoline-forming reactions such as the Gould–Jacob or Friedländer methods. These involve cyclization of substituted precursors (e.g., 2-aminobenzaldehyde derivatives with halogenated ketones) under acidic or basic conditions. For instance, ZnCl₂-catalyzed cyclization at 80–120°C ensures optimal ring closure. Post-synthetic halogenation may introduce chloro/fluoro groups if not pre-installed. Purification via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane gradients) is critical for achieving >95% purity. Reaction temperature and catalyst selection directly impact yield and byproduct formation .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Quinoline ring protons (e.g., H-3, H-4) appear as doublets at δ 8.5–9.0 ppm; carboxylic acid protons show broad signals near δ 12–13 ppm.
- ¹⁹F NMR : Confirms fluoro substitution with shifts dependent on electronic environment.
- HRMS : Exact mass should match theoretical m/z 239.9994 [M+H]⁺ (C₁₀H₆ClFNO₂).
- FT-IR : Carboxylic acid carbonyl (~1700 cm⁻¹) and O-H stretches (~2500–3000 cm⁻¹). Cross-validation with elemental analysis (C, H, N within ±0.4% of theoretical values) ensures purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or solubility profiles across studies?
Discrepancies often arise from polymorphism or residual solvents. Strategies include:
- DSC/TGA : Identify polymorph transitions and solvent residues.
- Recrystallization : Use varied solvents (e.g., DMSO vs. ethanol) to isolate crystalline forms.
- Standardized solubility testing : Apply shake-flask methods in buffered solutions (pH 1–7.4) at 25°C.
- HPLC validation : Ensure >98% purity and correlate with melting point ranges (e.g., 252–256°C for anhydrous forms) .
Q. What strategies optimize regioselective halogenation during synthesis to minimize byproducts?
- Fluorine-first approach : Use Selectfluor® for electrophilic fluorination at the para position relative to the carboxylic acid.
- Chlorination : Apply N-chlorosuccinimide (NCS) in acetic acid at 50°C for meta substitution.
- Transition metal catalysis : Pd(OAc)₂/XPhos enables late-stage C-H activation for selective chlorination. Monitor reactions via LC-MS and quench at 85–90% conversion to avoid dihalogenated byproducts .
Q. How do computational methods predict reactivity and biological activity of derivatives?
- DFT calculations : Identify reactive sites via HOMO/LUMO energies (e.g., electron-deficient quinoline ring enhances nucleophilic attack).
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) to optimize chloro/fluoro substituent placement for hydrophobic binding.
- ADMET predictions : Tools like SwissADME assess logP, solubility, and bioavailability to guide derivative design .
Key Methodological Considerations
- Synthetic protocols prioritize halogenation sequence and catalyst selection to control regioselectivity .
- Analytical rigor requires multi-technique validation (NMR, HRMS, HPLC) to confirm structural fidelity .
- Computational tools bridge synthetic design and biological application, reducing trial-and-error in derivative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
